molecular formula C9H11NO2 B1602431 DL-Phenylalanine-1-13C CAS No. 64193-00-6

DL-Phenylalanine-1-13C

Cat. No.: B1602431
CAS No.: 64193-00-6
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-QBZHADDCSA-N
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Description

DL-Phenylalanine-1-13C: is a labeled form of the amino acid phenylalanine, where the carbon at the first position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Phenylalanine-1-13C can be synthesized through various methods. One common approach involves the incorporation of carbon-13 labeled precursors into the phenylalanine structure. For instance, starting with carbon-13 labeled benzyl cyanide, the compound can be synthesized through a series of reactions including hydrolysis and amination .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of fermentation processes with genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the phenylalanine structure during their metabolic processes .

Chemical Reactions Analysis

Types of Reactions: DL-Phenylalanine-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Phenylalanine-1-13C is used in a wide range of scientific research applications:

    Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: It helps in tracing metabolic pathways and understanding protein synthesis.

    Medicine: It is used in metabolic studies and diagnostic tests, such as the phenylalanine breath test to evaluate phenylalanine hydroxylase activity.

    Industry: It is used in the production of labeled compounds for research and development purposes

Mechanism of Action

The mechanism of action of DL-Phenylalanine-1-13C involves its incorporation into proteins and metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the role of phenylalanine in various physiological processes .

Comparison with Similar Compounds

  • L-Phenylalanine-1-13C
  • DL-Phenylalanine-3-13C
  • L-Phenylalanine-13C6
  • DL-Phenylalanine-2-13C

Comparison: DL-Phenylalanine-1-13C is unique due to the specific labeling of the carbon-13 isotope at the first position. This specific labeling allows for precise tracking and analysis in metabolic studies. Other similar compounds may have the carbon-13 isotope at different positions, which can be useful for different types of studies and applications .

Properties

IUPAC Name

2-amino-3-phenyl(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-QBZHADDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583945
Record name (~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64193-00-6
Record name (~13~C)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fmoc
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0 (± 1) mol
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reactant
Reaction Step One
Name
piperidine DMF
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonamide esters
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
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0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Fmoc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylalanine-1-13C
Reactant of Route 2
DL-Phenylalanine-1-13C
Reactant of Route 3
DL-Phenylalanine-1-13C
Reactant of Route 4
DL-Phenylalanine-1-13C
Reactant of Route 5
DL-Phenylalanine-1-13C
Reactant of Route 6
DL-Phenylalanine-1-13C

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